

Overcoming cathode deactivation in glyoxylic acid electrosynthesis

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Compound of Interest

Compound Name: Glyoxylic acid

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Technical Support Center: Electrosynthesis of Glyoxylic Acid

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with cathode deactivation during the electrosynthesis of **glyoxylic acid** from oxalic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Q1: Why is my current efficiency for **glyoxylic acid** production decreasing over time?

A gradual drop in current efficiency is a common indicator of cathode deactivation. Several factors can contribute to this:

- **Hydrogen Evolution:** The competing hydrogen evolution reaction (HER) can become more favorable as the cathode surface changes, consuming current that would otherwise be used for oxalic acid reduction.
- **Surface Poisoning:** Impurities in the electrolyte or by-products of the reaction can adsorb onto the cathode surface, blocking active sites.

- **Morphological Changes:** The physical structure of the cathode can change during electrolysis, leading to a decrease in its active surface area.
- **Formation of Passivating Layers:** A non-conductive layer can form on the cathode surface, impeding electron transfer.

Troubleshooting Steps:

- **Analyze By-products:** Determine if there is an increase in the formation of by-products such as glycolic acid, which can indicate a shift in the reaction pathway.[\[1\]](#)[\[2\]](#)
- **Inspect the Cathode Surface:** After the experiment, visually and microscopically inspect the cathode for any changes in appearance, such as discoloration or pitting.
- **Implement a Cathode Reactivation Protocol:** A common method for lead cathodes is to periodically rinse them with a dilute nitric acid solution.[\[3\]](#) However, this can shorten the cathode's lifespan.[\[3\]](#)
- **Introduce Metallic Salt Additives:** Adding salts of metals with a high hydrogen overpotential (e.g., salts of lead, cadmium, tin, or zinc) to the electrolyte can help maintain cathode activity and improve long-term stability.[\[1\]](#)

Q2: I am observing excessive hydrogen evolution at my cathode. What can I do to suppress it?

Excessive hydrogen evolution directly competes with the desired reduction of oxalic acid, leading to lower Faradaic efficiency for **glyoxylic acid**.

Troubleshooting Steps:

- **Optimize Current Density:** Operating at an optimal current density is crucial. Very high current densities can favor hydrogen evolution. Experiment with a range of current densities to find the optimal value for your system.
- **Adjust Electrolyte pH:** The pH of the electrolyte can influence the hydrogen evolution reaction. Ensure the pH is within the optimal range for **glyoxylic acid** synthesis.

- **Use Metallic Salt Additives:** As mentioned previously, the addition of salts of metals with a high hydrogen overpotential to the electrolyte can effectively suppress the hydrogen evolution reaction.[\[1\]](#)
- **Control Temperature:** Temperature can affect the kinetics of both the desired reaction and the hydrogen evolution. Operating at lower temperatures, typically between 10°C and 18°C, can be beneficial.[\[1\]](#)

Q3: My **glyoxylic acid** selectivity is low, with a high yield of glycolic acid. How can I improve this?

The over-reduction of **glyoxylic acid** to glycolic acid is a common side reaction that reduces the overall yield of the desired product.[\[1\]](#)

Troubleshooting Steps:

- **Lower the Electrolysis Temperature:** The formation of glycolic acid is more pronounced at higher temperatures. Reducing the temperature to below 18°C can significantly decrease the rate of this side reaction.[\[1\]](#) A cooled cathode reactor can also help in maintaining a low and stable temperature.[\[4\]](#)[\[5\]](#)
- **Control Cathode Potential:** Carefully controlling the cathode potential can help to selectively reduce oxalic acid to **glyoxylic acid** without significant further reduction to glycolic acid.
- **Manage Oxalic Acid Concentration:** While maintaining a sufficient concentration of oxalic acid is important, allowing the concentration to drop too low towards the end of the electrolysis can lead to the reduction of the accumulated **glyoxylic acid**.[\[3\]](#)
- **Consider Cathode Material:** The choice of cathode material can influence selectivity. While lead is common, other materials might offer better selectivity under specific conditions.[\[1\]](#)[\[6\]](#)

Q4: My lead cathode shows signs of corrosion and surface changes. What is causing this and how can it be mitigated?

Physical degradation of the lead cathode can lead to a loss of performance and contamination of the electrolyte.

Troubleshooting Steps:

- **Use High-Purity Lead:** Using hyperpure lead (purity > 99.97%) can improve the cathode's stability and service life.[\[3\]](#)
- **Avoid Aggressive Reactivation Procedures:** While rinsing with nitric acid can reactivate the cathode, it is a corrosive process that can reduce the cathode's lifespan.[\[3\]](#) Explore alternative, less harsh reactivation methods.
- **Add Lead Salts to the Electrolyte:** The presence of a small amount of dissolved lead salts in the electrolyte can help to maintain the integrity of the lead cathode surface.[\[3\]](#)
- **Alloy the Cathode:** Using lead alloys, for instance with bismuth, can sometimes improve the stability and performance of the cathode.[\[3\]](#)

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used cathode materials for the electrosynthesis of **glyoxylic acid**?

Lead (Pb) and its alloys are the most frequently cited cathode materials for the electrochemical reduction of oxalic acid to **glyoxylic acid** due to their high hydrogen overpotential, which suppresses the competing hydrogen evolution reaction.[\[3\]](#)[\[4\]](#) Other materials that have been investigated include graphite, titanium, platinum, and various other metals and their oxides.[\[6\]](#)[\[7\]](#)

Q2: What is the purpose of adding metallic salts to the electrolyte?

Adding salts of metals with a high hydrogen overpotential (e.g., salts of Pb, Sn, Cd, Zn) to the electrolysis solution is a strategy to enhance the performance and stability of the cathode.[\[1\]](#)[\[3\]](#) These additives can help to:

- Suppress the unwanted hydrogen evolution reaction.
- Improve the selectivity towards **glyoxylic acid**.
- Extend the operational lifetime of the cathode, especially when using materials other than pure lead.[\[1\]](#)

Q3: What are the ideal operating temperatures for this electrochemical process?

The electrolysis temperature is a critical parameter. It is recommended to maintain the temperature between +10°C and +18°C.[1] Operating in this lower temperature range helps to minimize the formation of glycolic acid as a by-product.[1]

Q4: How does the concentration of oxalic acid impact the reaction?

The concentration of oxalic acid in the electrolyte should be kept at a reasonably high level, often near its saturation point at the operating temperature.[3][4] A higher concentration of the reactant can help to improve the current efficiency for **glyoxylic acid** production.

Q5: What analytical methods are suitable for monitoring the reaction and quantifying the products?

To monitor the progress of the reaction and determine the concentration of **glyoxylic acid** and any by-products, techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.[2]

Data Presentation

Table 1: Comparison of Cathode Materials for **Glyoxylic Acid** Electrosynthesis

Cathode Material	Purity/Alloy	Additives in Electrolyte	Key Findings	Reference
Lead (Pb)	99.99%	None mentioned	Standard cathode material.	[3]
Hyperpure Lead	> 99.97%	Lead salts	Used to improve cathode stability.	[3]
Lead-Bismuth Alloy	Not specified	None mentioned	Mentioned as a potential cathode material.	[3]
Graphite	Not specified	Salts of metals with high hydrogen overpotential	Can be used as a cathode material with suitable additives.	[1]
Stainless Steel (Cr-Ni)	Not specified	Salts of metals with high hydrogen overpotential	An alternative, less expensive cathode material.	[1]
Titanium Dioxide (TiO ₂)	Mesoporous spheres	None mentioned	Used for the reduction to glycolic acid, highlighting the importance of the catalyst for selectivity.[7]	[7]

Table 2: Influence of Operating Parameters on **Glyoxylic Acid** Electrosynthesis

Parameter	Investigated Range	Optimal Condition	Effect on Performance	Reference
Temperature	-20°C to +40°C	+10°C to +18°C	Lower temperatures reduce the formation of glycolic acid.	[1]
Current Density	409.46 A·m ⁻² (example)	Varies with system	Higher current density can improve conversion but may also increase by-product formation.	[4][8]
Oxalic Acid Conc.	0.1 M to saturation	Near saturation	Higher concentration generally leads to better current efficiency.	[1][3]

Experimental Protocols

Protocol 1: Preparation of a Lead Cathode

- Cut a lead sheet to the desired dimensions for your electrochemical cell.
- Mechanically polish the surface of the lead sheet using progressively finer grades of silicon carbide paper to achieve a smooth and uniform surface.
- Degrease the polished cathode by sonicating it in ethanol or acetone for 10-15 minutes.
- Rinse the cathode thoroughly with deionized water.
- The cathode is now ready for use in the electrochemical cell.

Protocol 2: General Procedure for Electrosynthesis of **Glyoxylic Acid**

- Prepare the catholyte by dissolving oxalic acid in deionized water to the desired concentration (e.g., near saturation at the operating temperature). If using additives, dissolve the metallic salt in the catholyte.
- Prepare the anolyte (e.g., a dilute solution of sulfuric acid).
- Assemble the electrochemical cell with the prepared lead cathode, an appropriate anode (e.g., lead dioxide on a substrate), and a separator (e.g., a cation exchange membrane).
- Circulate a coolant through the jacket of the electrochemical cell or use a cooling bath to maintain the desired operating temperature (e.g., 15°C).
- Start the electrolysis by applying a constant current or potential using a potentiostat/galvanostat.
- Periodically take samples from the catholyte for analysis by HPLC or NMR to monitor the concentrations of oxalic acid, **glyoxylic acid**, and any by-products.
- Continue the electrolysis until the desired conversion of oxalic acid is achieved.

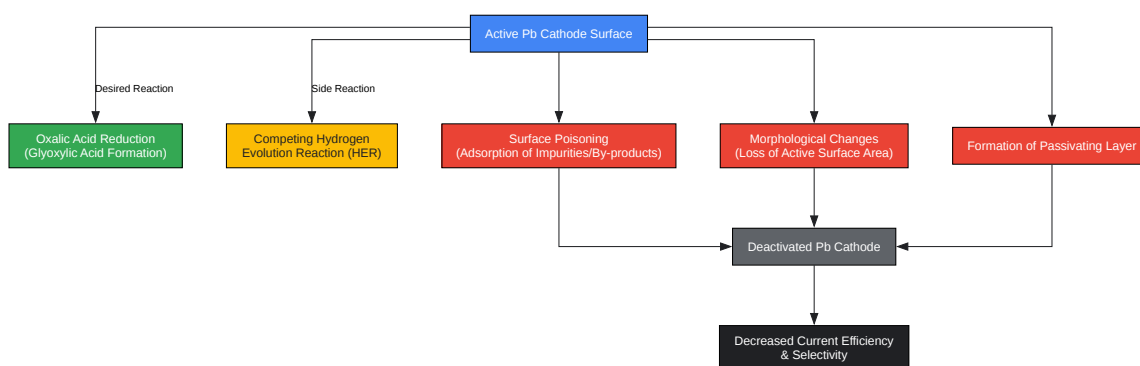
Protocol 3: Chemical Reactivation of a Deactivated Lead Cathode

Note: This procedure involves the use of acid and should be performed with appropriate safety precautions in a well-ventilated area.

- After an electrolysis run, carefully remove the deactivated lead cathode from the cell.
- Gently rinse the cathode with deionized water to remove any residual electrolyte.
- Immerse the cathode in a dilute solution of nitric acid (e.g., 5-10 wt%) for a short period (e.g., 1-2 minutes).^[3]
- Remove the cathode from the acid bath and rinse it thoroughly with deionized water to remove all traces of the acid.

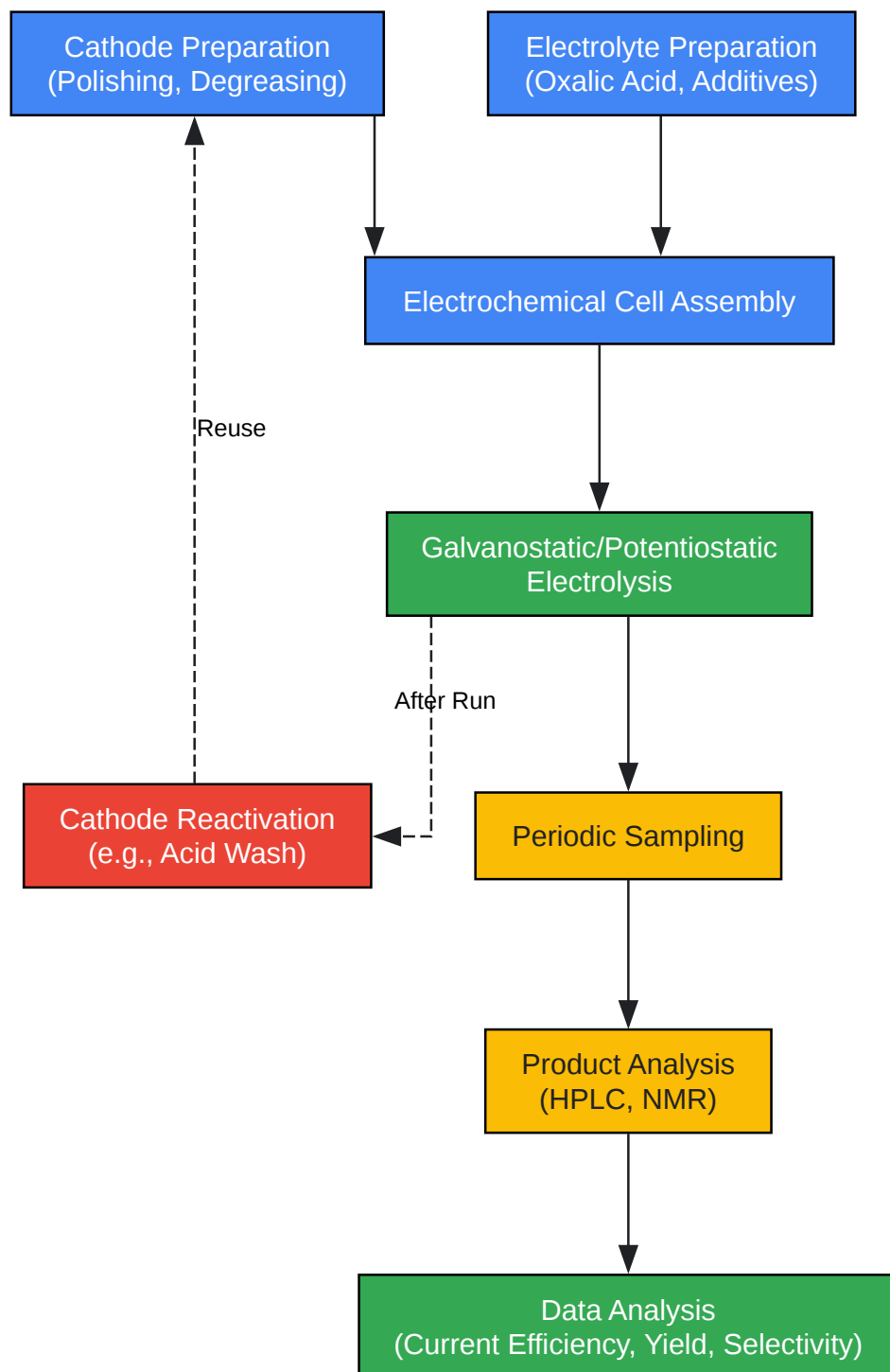
- The reactivated cathode can now be reused for subsequent electrolysis experiments. Be aware that repeated use of this method may shorten the cathode's lifespan.[3]

Visualizations



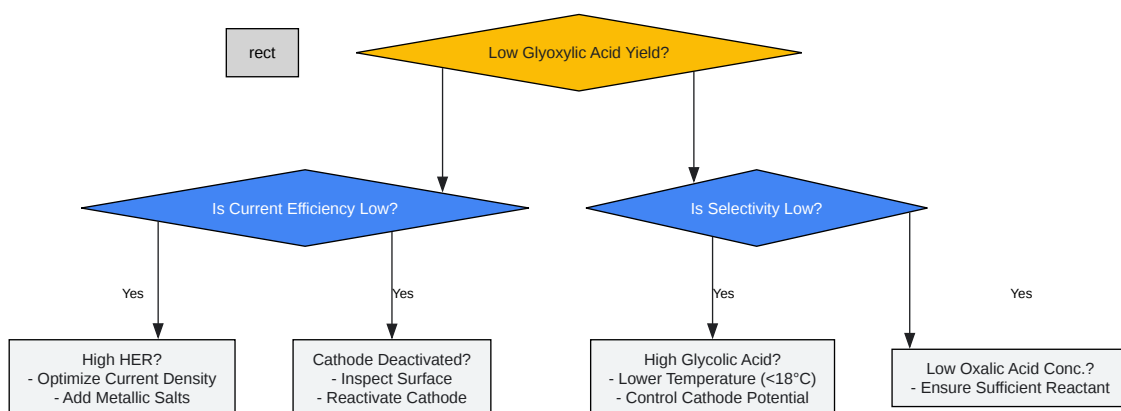
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Caption: Proposed pathways for lead cathode deactivation.



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Caption: Experimental workflow for **glyoxylic acid** electrosynthesis.



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Caption: Troubleshooting logic for low **glyoxylic acid** yield.

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